molecular formula C7H4F2O2 B106909 3,5-Difluoro-4-hydroxybenzaldehyde CAS No. 118276-06-5

3,5-Difluoro-4-hydroxybenzaldehyde

Cat. No. B106909
M. Wt: 158.1 g/mol
InChI Key: SKOYTQILPMNZQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted benzaldehydes with various reagents. For instance, the synthesis of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones from 3-ethoxy-4-hydroxybenzaldehyde is described in one study . Another paper details the preparation of 3-fluoro-4-methoxybenzaldehyde through the reaction of 2-fluoroanisole with hexamethylenetetramine . These methods could potentially be adapted for the synthesis of 3,5-Difluoro-4-hydroxybenzaldehyde by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

Quantum chemical computations, including density functional theory (DFT), are often used to gain insight into the molecular structure of benzaldehyde derivatives . These studies include optimization of the molecular geometry, natural bond orbital (NBO) analysis, and vibrational spectral analysis. Such computational methods could be applied to 3,5-Difluoro-4-hydroxybenzaldehyde to predict its molecular structure and stability.

Chemical Reactions Analysis

The reactivity of hydroxybenzaldehyde derivatives can be influenced by substituents on the benzene ring. For example, electropolymerized films of 3,4-dihydroxybenzaldehyde have been shown to catalyze the oxidation of NADH . The presence of electron-withdrawing groups such as fluorine in 3,5-Difluoro-4-hydroxybenzaldehyde could affect its reactivity in similar redox reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be studied through various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy . Solubility modeling and solvent effects are also important aspects of these compounds' properties, as demonstrated in studies of 3,5-dibromo-4-hydroxybenzaldehyde . These methods could be used to characterize the physical and chemical properties of 3,5-Difluoro-4-hydroxybenzaldehyde.

Scientific Research Applications

Synthesis and Anticancer Activity

3,5-Difluoro-4-hydroxybenzaldehyde has been utilized in the synthesis of fluorinated analogues of combretastatins, demonstrating significant in vitro anticancer properties. These fluoro analogues retain the potent cell growth inhibitory properties of their parent compounds, highlighting their potential in cancer treatment research (Lawrence et al., 2003).

Solubility Modelling and Solvent Effect

Research on the solubility of 3,5-dibromo-4-hydroxybenzaldehyde, a closely related compound, in various aqueous solutions has been conducted. This study is crucial for understanding the solubility behavior of similar compounds in different solvents, which is essential for their application in various scientific contexts (Zhu et al., 2020).

Crystal Structure Analysis

Chromatographic Analyses

Studies on chromatographic analyses of chlorinated 4-hydroxybenzaldehydes, including 3,5-Difluoro-4-hydroxybenzaldehyde, have contributed to the understanding of their separation and identification, which is crucial for their use in various scientific and industrial applications (Korhonen & Knuutinen, 1984).

Quantum Chemical Insight

Quantum chemical insights into the structure and properties of similar compounds, like 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, provide a deeper understanding of the molecular behavior and potential applications in various scientific fields (Mary & James, 2020).

Electrocatalysis Studies

Research on the electrocatalysis of similar compounds, such as 3,4-Dihydroxybenzaldehyde, can inform the development of electrocatalytic applications, potentially in energy conversion and storage technologies (Pariente, Lorenzo, & Abruña, 1994).

Safety And Hazards

3,5-Difluoro-4-hydroxybenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3,5-difluoro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOYTQILPMNZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436529
Record name 3,5-Difluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-hydroxybenzaldehyde

CAS RN

118276-06-5
Record name 3,5-Difluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluoro-4-hydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

TFA (7 mL) was added to 2,6-difluoro-phenol (1.0 g, 7.69 mmol) and hexam-ethylenetetraamine (1.08 g, 7.69 mmol), and the mixture was stirred at 75˜80° C. for 12 hours. The reactant was cooled, diluted with water, and then extracted with DCM/MeOH (9:1) solution three or four times. The organic layer was concentrated under reduced pressure, and DCM was added to the residue. The mixture was dried with MgSO4 and concentrated under reduced pressure. The reaction product was used in the next step without a separate purification process.
Name
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7 mL
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reactant
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1 g
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reactant
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1.08 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 2,6-difluorophenol (25 g, 192 mmol), hexamethylenetetramine (26 g, 192 mmol) and trifluoroacetic acid (190 mmol) was refluxed overnight. The reaction was cooled and diluted with water (200 mL) and extracted with dichloromethane (3×100 mL). The organic layer was washed with 10% aqueous potassium carbonate (2×100 mL). The aqueous layer was acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo to yield 3,5-difluoro-4-hydroxybenzaldehyde as a white solid. Upon sitting the desired product began to precipitate from the original aqueous layer that was extracted with dichloromethane. The layer was filtered to provide the product (6) as long white crystals.
Quantity
25 g
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reactant
Reaction Step One
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26 g
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reactant
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Quantity
190 mmol
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reactant
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Quantity
200 mL
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A stirring solution of 2,6-difluorophenol (2 g, 15.4 mmol) and hexamethylenetetramine (2.16 g, 15.4 mmol) in TFA (16 mL) was heated at reflux under argon overnight. On cooling to room temperature the solvent was evaporated in vacuum and the crude residue was taken up in DCM (35 mL). The mixture was washed with an aqueous solution of NaHCO3 (sat.) and the separated aqueous layer acidified to pH 1 with concentrated HCl. The aqueous layer was extracted with DCM (2×25 mL), the combined organic fractions dried (MgSO4) and evaporated in vacuum to afford desired product as a cream solid (1.76 g, 73%). Rf=0.39 (SiO2; cyclohexane/EtOAc (6/4); UV) 1H NMR (300 MHz; CDCl3) δ: 6.38 (br, 1H); 7.50 (d, 2H, J=6.6 Hz); 9.82 (s, 1H). 13C NMR (75 MHz; CDCl3) δ: 113.2 (dd, JCF=13.8 Hz and 7.8 Hz); 128.2 (t, JCF=6.0 Hz); 139.0 (t, JCF=16.1 Hz); 151.9 (dd, JCF=246.9 Hz and 5.3 Hz); 189.1. 19F NMR (282 MHz; CDCl3) δ: −52.2
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2 g
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reactant
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2.16 g
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reactant
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16 mL
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Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
36
Citations
NJ Lawrence, LA Hepworth, D Rennison… - Journal of fluorine …, 2003 - Elsevier
The synthesis of a series of fluorinated benzaldehydes and their use in the Wittig synthesis of fluoro-substituted stilbenes is described. 3,5-Difluoro-4-hydroxybenzaldehyde (6) and 3-…
Number of citations: 103 www.sciencedirect.com
Y Chen, QQ He, DD Wang, FY Wang, XQ Guan… - Sensors and Actuators B …, 2021 - Elsevier
Herein, a rational design strategy was used to construct a novel and practical aptamer-based biosensor for sensing and imaging human carboxylesterase 2A (CES2A), via modification …
Number of citations: 5 www.sciencedirect.com
T Kanamori, A Takamura, N Tago, Y Masaki… - Organic & …, 2017 - pubs.rsc.org
Green fluorescent protein (GFP)-based molecular-rotor chromophores were attached to the 5-positions of deoxyuridines, and subsequently, incorporated into the middle positions of …
Number of citations: 17 pubs.rsc.org
R Bonnett, SP Songca - Photodynamic Therapy of Cancer II, 1995 - spiedigitallibrary.org
The potential advantages of fluorinated porphyrin photosensitizers are outlined. The syntheses of fluorinated analogues of sensitizers which are known to be active in vivo are described …
Number of citations: 2 www.spiedigitallibrary.org
C Sohn, J Jeong, JH Lee, BH Choi, H Hwang… - Dalton …, 2016 - pubs.rsc.org
Three novel BODIPY-based heterodinuclear complexes, [salen(3,5-tBu)2Al-(OC6H4-BODIPY)] (6), [salen(3,5-tBu)2Al-(OC6F2H2-BODIPY)] (7), and [(mq)2Al-(OC6H4-BODIPY)] (8) (…
Number of citations: 18 pubs.rsc.org
F Xu, M Fan, S Kang, X Duan - Analytica Chimica Acta, 2019 - Elsevier
Genetically encoded fluorescent biosensors are particularly promising sensors to examine biochemical processes in a complex cellular context. RNA mimics of GFP are RNA-…
Number of citations: 19 www.sciencedirect.com
A Saady, P Sudhakar, M Nassir, A Gedanken - Ultrasonics Sonochemistry, 2020 - Elsevier
The ultrasonic technique has received considerable attention in several fields; in particular, it gained rapid momentum in organic synthesis due to the larger reaction rates, milder …
Number of citations: 3 www.sciencedirect.com
RI Stock, C Sandri, MC Rezende… - Journal of Molecular …, 2018 - Elsevier
Several 4-(nitrostyryl)phenolates have been used recently as solvatochromic dyes in the investigation of pure solvents. Changes in their molecular structures allow a comparison of their …
Number of citations: 17 www.sciencedirect.com
S Sanchini, F Perruccio, G Piizzi - ChemBioChem, 2014 - Wiley Online Library
Protein‐tyrosine phosphatase 1B (PTP1B) is a key regulatory enzyme in several signal transduction pathways, and its upregulation has been associated with type‐2 diabetes, obesity …
A Kragler, G Höfner, KT Wanner - European journal of medicinal chemistry, 2008 - Elsevier
A series of N-substituted aminomethylphenol derivatives was synthesized by reductive amination. To study the inhibitory potency of the target compounds at the murine GABA …
Number of citations: 76 www.sciencedirect.com

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